molecular formula C24H28N2O5 B10798946 rel-(1S,3R)-BenazeprilHydrochloride CAS No. 86499-30-1

rel-(1S,3R)-BenazeprilHydrochloride

Cat. No.: B10798946
CAS No.: 86499-30-1
M. Wt: 424.5 g/mol
InChI Key: XPCFTKFZXHTYIP-VQTJNVASSA-N
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Description

rel-(1S,3R)-BenazeprilHydrochloride: is a chiral compound with significant pharmacological importance. It is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-BenazeprilHydrochloride involves several steps, starting from the appropriate chiral precursors. One common method includes the condensation of a chiral amine with a benzazepine derivative, followed by esterification and subsequent hydrolysis to yield the hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized for high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: rel-(1S,3R)-BenazeprilHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxygenases and other oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potential variations in biological activity.

Scientific Research Applications

rel-(1S,3R)-BenazeprilHydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of rel-(1S,3R)-BenazeprilHydrochloride involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects various molecular targets and pathways, including the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in cardiovascular regulation .

Comparison with Similar Compounds

rel-(1S,3R)-BenazeprilHydrochloride can be compared with other ACE inhibitors such as enalapril, lisinopril, and ramipril. While all these compounds share a common mechanism of action, this compound is unique due to its specific stereochemistry, which can influence its pharmacokinetic properties and therapeutic efficacy. Similar compounds include:

  • Enalapril
  • Lisinopril
  • Ramipril

Each of these compounds has distinct structural features and pharmacological profiles, making them suitable for different clinical applications .

Biological Activity

rel-(1S,3R)-Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and heart failure. Its active metabolite, benazeprilat, exhibits significantly higher ACE inhibitory activity than benazepril itself. This compound plays a critical role in regulating blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

The biological activity of rel-(1S,3R)-Benazepril Hydrochloride is centered on its ability to inhibit ACE, which catalyzes the formation of angiotensin II from angiotensin I. The inhibition of this enzyme leads to:

  • Decreased Angiotensin II Levels : Lower levels of angiotensin II result in vasodilation and reduced blood pressure.
  • Reduced Aldosterone Secretion : This contributes to decreased sodium and water retention, further aiding in blood pressure reduction.
  • Increased Serum Potassium : A mild increase in serum potassium levels may occur due to decreased aldosterone secretion.

Pharmacokinetics

The pharmacokinetic profile of rel-(1S,3R)-Benazepril Hydrochloride includes:

  • Absorption : Benazepril is rapidly absorbed, with peak plasma concentrations of benazeprilat occurring 1-2 hours post-administration in fasting conditions.
  • Protein Binding : Approximately 96.7% for benazepril and 95.3% for benazeprilat.
  • Metabolism : Almost completely metabolized to benazeprilat and glucuronide conjugates.
  • Excretion : Less than 1% of the dose is excreted unchanged; about 20% is excreted as benazeprilat.

Table 1: Pharmacological Effects of rel-(1S,3R)-Benazepril Hydrochloride

EffectOutcome
ACE InhibitionSignificant reduction in angiotensin II levels
Blood Pressure ReductionEffective in lowering systolic and diastolic BP
Serum Potassium LevelsMild increase observed in hypertensive patients
Tissue AccumulationMinimal accumulation except in lung tissue

Case Studies

Several studies have evaluated the efficacy and safety profile of rel-(1S,3R)-Benazepril Hydrochloride:

  • Long-term Efficacy Study :
    • Objective : To assess the long-term effects on blood pressure control.
    • Design : 52-week study involving hypertensive patients.
    • Results : Significant reductions in both systolic and diastolic blood pressure were observed with minimal adverse effects reported.
  • Combination Therapy Study :
    • Objective : To evaluate the effects of combining Benazepril with hydrochlorothiazide.
    • Design : Randomized controlled trial over 24 weeks.
    • Results : Enhanced antihypertensive effect compared to monotherapy, with no significant changes in serum potassium levels.

Clinical Implications

The use of rel-(1S,3R)-Benazepril Hydrochloride has been linked to various clinical outcomes:

  • Hypertension Management : Effective in managing essential hypertension across diverse populations.
  • Heart Failure Treatment : Shown to improve symptoms and reduce hospitalizations in heart failure patients.
  • Renal Protection : Offers protective benefits in diabetic nephropathy through its effects on hemodynamics.

Properties

CAS No.

86499-30-1

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1

InChI Key

XPCFTKFZXHTYIP-VQTJNVASSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

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